Terbuthylazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXISNSWEXTPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027608 | |
| Record name | Terbutylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid with a rotten odor; [HSDB] | |
| Record name | Terbuthylazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7322 | |
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Solubility |
In water, 5.0 mg/L at 20 °C, In water, 9 mg/L at 25 °C, pH 7.4, In acetone 41, ethanol 14, n-octanol 12, n-hexane 0.36 (all in g/L, 25 °C), Dimethylformamide, 40 g/liter; ethyl acetate, 10 g/liter; isopropanol, 10 g/liter; tetralin, 10 g/l; xylene, 14.3 g/L, Toluene, 1.04 g/100 ml; ethylene glycol, 0.236 g/100 ml, both at 25 °C | |
| Record name | TERBUTHYLAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.122 g/cu cm at 20 °C | |
| Record name | TERBUTHYLAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000112 [mmHg], 0.09 mPa (6.75X10-7 mm Hg) at 25 °C | |
| Record name | Terbuthylazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TERBUTHYLAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless powder, White solid, Off-white. Powdery solid, waxy and globular | |
CAS No. |
5915-41-3 | |
| Record name | Terbuthylazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5915-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Terbuthylazine [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005915413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,1-dimethylethyl)-N4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Terbutylazine | |
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| Record name | Terbuthylazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.125 | |
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| Record name | TERBUTHYLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M095B391J7 | |
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| Record name | TERBUTHYLAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
175.5 °C | |
| Record name | TERBUTHYLAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Environmental Fate and Transport of Terbuthylazine
Environmental Transformation Processes
The transformation of terbuthylazine in environmental compartments involves several key processes that dictate its persistence and the formation of metabolites.
Photodegradation Kinetics and Mechanisms in Aquatic Systems
Photodegradation plays a role in the dissipation of this compound in aquatic environments. The direct aqueous photolysis half-life of this compound is reported to be greater than 40 days when exposed to natural sunlight. nih.gov Some studies indicate that sensitized photodegradation, influenced by agents like humic acids in natural waters, may also contribute to its fate. nih.gov
Advanced oxidation processes (AOPs) utilizing ultraviolet (UV) radiation, hydrogen peroxide photolysis (UV/H₂O₂), and photo-Fenton (FeSO₄/H₂O₂/UV) have been investigated for their effectiveness in degrading this compound in water. In ultrapure water, approximately 94% degradation was achieved within 5 minutes across these processes, with photo-Fenton exhibiting the fastest kinetics. mdpi.com The UV radiation mechanism involves both direct and indirect actions. mdpi.com
Hydrolytic Stability and Reaction Pathways
This compound exhibits varying degrees of hydrolytic stability depending on the pH of the aqueous solution. It is generally considered stable in neutral, weakly acidic, and weakly alkaline media, but undergoes hydrolysis in strong acidic or alkaline conditions, or at elevated temperatures (e.g., 70°C). nih.govfarmag.co.zafarmag.co.za
The hydrolysis half-lives for this compound in aqueous buffer solutions at 25°C are reported as 63 to 73 days at pH 5, and greater than 200 days at pH 7 and pH 9. nih.govepa.gov Another source indicates half-lives of 86 days at pH 5, over 200 days at pH 7, and 194 days at pH 9 at 25°C. who.int The primary product of this compound hydrolysis is 2-hydroxy-4-tert-butylamino-6-ethylamino-1,3,5-triazine. nih.gov The major metabolic routes for this compound involve the hydrolysis of the chlorine moiety and mono- or didealkylation of the side chains. Hydroxylation of the dealkylated amine groups can also occur. nih.govepa.gov
Table 1: Hydrolytic Stability of this compound in Aqueous Buffer Solutions
| pH | Temperature (°C) | Half-life (days) | Source |
| 5 | 25 | 63 - 73 | nih.govepa.gov |
| 7 | 25 | >200 | nih.govepa.gov |
| 9 | 25 | >200 (194 reported) | nih.govepa.gov |
| 1 | 20 | 8 | who.int |
| 13 | 20 | 12 | who.int |
Microbial Degradation Dynamics in Environmental Compartments
Microbial activity is a significant factor in the degradation of this compound, particularly in soil and aquatic systems. csic.eswho.int
Aerobic and Anaerobic Aquatic Metabolism
Under aerobic aquatic conditions, this compound degrades very slowly and can persist in most aquatic environments. epa.govepa.govregulations.gov Studies using unfiltered River Po water samples showed little to no biodegradation, with most of the initial concentration remaining after several days. nih.gov However, other studies indicate that degradation in natural water depends on the presence of sediments and biological activity. While some older studies suggested half-lives exceeding a year in Rhine River and pond water, newer findings point to a half-life of approximately 50 days. who.int
In flooded loam sediment incubated aerobically in darkness at 25°C, this compound showed a half-life of 38.8 days. epa.gov Under anaerobic conditions, a somewhat slower degradation rate was observed, with a half-life of 69 days in a test system where soil was a significant proportion. regulations.govapvma.gov.au The main degradation pathways for triazine herbicides, including this compound, are well-established and involve the de-chlorinated and N-dealkylated products. apvma.gov.au
Soil Microbial Degradation and Community Response
This compound degradation in soil is heavily reliant on both abiotic and, more significantly, biotic processes, leading to its complete degradation. csic.es The half-life of this compound in soil can vary widely, ranging from 5 to 116 days, influenced by soil characteristics, temperature, moisture levels, and microbial activity. csic.eswho.intresearchgate.netfar.org.nz In non-sterile soil, half-lives of 22-27 days have been reported, compared to 82 days in sterilized soil, highlighting the role of microbial communities. nih.gov
Temperature significantly affects degradation rates; higher temperatures generally lead to faster degradation. For instance, in certain non-autoclaved soils, increasing the temperature from 20°C to 35°C reduced the half-life from 20.3 to 10.7 days and from 38.5 to 16.1 days, respectively. caws.org.nz Low temperatures can extend the residual life of the chemical by as much as five times when comparing 10°C and 30°C. far.org.nz Soil moisture content also plays a role, with degradation rates generally improving with increasing moisture. caws.org.nz
This compound is readily adsorbed by soils, which can sometimes protect the molecule from microbial breakdown and extend its half-life. far.org.nz Soils with high organic matter and/or clay content tend to have a greater adsorptive capacity for the chemical. far.org.nz The main metabolite detected in soil is desethylthis compound (B152745) (DET), which is formed exclusively in the presence of a soil microbial pool and its formation correlates with this compound degradation. csic.es Repeated application of this compound can lead to enhanced formation of desethyl-terbuthylazine and increased hydroxylation of the parent compound. agriculturejournals.cz
The soil microbial community plays a significant role, with bacterial populations capable of growing using the herbicide as a carbon source. csic.es Changes in soil microbial properties can be linked to reductions in organic carbon, total nitrogen, total phosphorus, and total potassium. mdpi.com Herbicides can affect soil enzyme activities, with this compound influencing urease (decreasing) and arylsulfatase and acid phosphatase (increasing) activities. mdpi.com
Table 2: this compound Half-lives in Soil
| Soil Condition | Temperature (°C) | Half-life (days) | Source |
| Non-sterile soil | Not specified | 22-27 | nih.gov |
| Sterilized soil | Not specified | 82 | nih.gov |
| Soil microbial pool (enrichment culture) | Not specified | 24 ± 2 | csic.esresearchgate.net |
| Biologically active soil | Not specified | 30-60 | far.org.nz |
| Flooded loam sediment (aerobic) | 25 | 38.8 | epa.gov |
| Anaerobic conditions (with soil) | Not specified | 69 | regulations.govapvma.gov.au |
| Non-autoclaved Sungai Buloh soil | 20 | 20.3 | caws.org.nz |
| Non-autoclaved Sungai Buloh soil | 35 | 10.7 | caws.org.nz |
| Non-autoclaved Serdang series soil | 20 | 38.5 | caws.org.nz |
| Non-autoclaved Serdang series soil | 35 | 16.1 | caws.org.nz |
Isolation and Characterization of this compound-Degrading Microorganisms
Various bacterial strains capable of degrading this compound have been isolated and characterized from environmental samples, particularly soil and groundwater. The catabolism of this compound by these bacteria often involves the hydrolytic displacement of the chlorine and amino substituents of the s-triazine ring. mdpi.com Enzymes like TrzN catalyze the initial dechlorination, producing a hydroxy-s-triazine metabolite, while AtzB and AtzC catalyze sequential deamination of N-alkyl side amines. mdpi.com
Notable isolated strains include:
Arthrobacter aurescens strain TC1: Considered an effective this compound-degrading bacterium. mdpi.comscielo.br
Pseudomonas genus bacteria: Show high degradation potential due to rapid adaptation and secretion of enzymes such as oxidoreductases, dioxins, cytochrome P450, carboxylases, and phosphotriesterases. mdpi.com
Bacillus pumilus TDJ-7 and Bacillus subtilis TDJ-9: Isolated from soil, these strains demonstrated high degradation efficiency, with TDJ-7 degrading 95% of 10 mg/L this compound within 6 days, and TDJ-9 achieving 98% under the same conditions. Their combined application further accelerated degradation to 99% in 6 days. scielo.brscielo.br These strains can also degrade other s-triazine herbicides like simazine (B1681756), metribuzin, atrazine (B1667683), and ametryn. scielo.br
Advenella incenata and Janthinobacterium lividum: Isolated from groundwater, these Betaproteobacteria species are capable of degrading this compound. They contain s-triazine-degrading genes, with A. incenata possessing atzA and atzB genes, and J. lividum containing atzB and atzC genes. oup.comnih.gov The nucleotide sequences of these atz genes were found to be 100% identical to homologous genes in Pseudomonas sp. strain ADP. nih.gov
Agrobacterium rhizogenes strain AT13: A newly isolated strain that degraded 98.7% of 100 mg/L this compound within 39 hours. This strain utilizes dealkylation, deamination-hydroxylation, and ring-opening reactions as degradation pathways. nih.gov
The ability of microorganisms to use contaminants as a carbon or energy source allows them to survive in contaminated environments. mdpi.com The resulting metabolites from microbial degradation are often less toxic than the parent compound. mdpi.com
Environmental Distribution and Persistence
Soil Adsorption and Desorption Dynamics
This compound exhibits adsorption to soil particles, a process that typically occurs within two hours of application who.int. This adsorption is a key factor in determining its mobility and persistence in the soil environment tandfonline.com. The strength of adsorption is often quantified by distribution coefficients (Kd) and organic carbon normalized sorption coefficients (Koc). Typical Koc values for light agricultural soils range from 151 to 318 mL/g, suggesting slight to moderate mobility nih.govfarmag.co.za. However, some studies have reported lower median Koc values, such as 114 and 87 mL/g in certain New Zealand soils, which fall below the typical literature range esr.cri.nz.
Desorption studies indicate that the binding of this compound to soil can be less reversible compared to other triazines like atrazine researchgate.net. While some studies suggest slight hysteresis in desorption, others indicate that it can be entirely reversible in non-amended soils nih.gov.
Soil organic matter (SOM) and clay content are crucial factors influencing the adsorption and desorption dynamics of this compound tandfonline.comgrdc.com.au. Adsorption of this compound generally increases with higher soil organic carbon content who.intnih.gov. For instance, soils with higher organic carbon content tend to exhibit higher Freundlich Kf coefficients for this compound adsorption researchgate.net. The degree of humification of organic matter, rather than just its total content, can also play a significant role in this compound adsorption researchgate.net.
Clay content, particularly the presence of clay minerals like montmorillonite, can significantly influence this compound's fate. Montmorillonite has a high capacity to adsorb organic matter, including triazine herbicides, thereby decreasing their bioavailability for degradation csic.es. While some studies suggest that this compound adsorption is not directly related to clay content, others indicate that higher clay content can lead to increased sorption and a reduction in degradation tandfonline.comresearchgate.net.
The retention of this compound in soil is highly dependent on soil type and texture who.inttandfonline.com. Different soil textures (e.g., clay, sandy, loamy) can lead to varying dissipation rates and half-lives (DT50) for this compound tandfonline.com. For example, studies have shown that this compound can exhibit higher DT50 values in clay soil compared to sandy or loamy soils, suggesting greater persistence in finer-textured soils tandfonline.com. This is often attributed to the intrinsic characteristics of clay, such as its texture and mineralogy, which can make the herbicide less available for both abiotic and biotic degradation processes csic.es.
Conversely, in soils with low organic matter content, this compound may exhibit higher mobility tandfonline.com. For instance, appreciable leaching of this compound has been observed in sandy soils with low organic matter content tandfonline.com.
The following table summarizes typical Koc and Kd values for this compound in various soil types:
Table 1: this compound Adsorption Coefficients in Different Soils
| Parameter | Value Range (mL/g or L/kg) | Soil Type/Description | Source |
| Koc | 151-318 | Light agricultural soils | nih.gov |
| Koc | 162-278 | Light agricultural soils | farmag.co.za |
| Koc (median optimized) | 114, 87 | Nelson and Southland sites (New Zealand) | esr.cri.nz |
| Kd | 2.2-25 | Light agricultural soils | farmag.co.za |
| Kd | 2.31-3.93 | Clay loam soil (non-amended to USS-amended) | nih.gov |
| Freundlich Kf | 1.88-2.33 | Loamy clay, calcareous clay, high clay soils (Italian) | researchgate.net |
Leaching and Subsurface Transport Mechanisms
This compound's mobility in soil can lead to its transport into subsurface environments, posing a risk to water resources csic.esunirioja.es. While classified as slightly mobile in soil based on typical Koc values, its actual mobility can vary significantly depending on soil properties and environmental conditions who.intnih.gov. The degradation rate of this compound in soil directly influences the likelihood of its leaching to groundwater or runoff to surface water csic.es.
Preferential flow pathways, such as macropores formed by physical, chemical, and biological processes (e.g., earthworm channels, root holes), can significantly contribute to the rapid movement of chemicals, including this compound, through the unsaturated zone csic.esiastate.edubcpc.org. This phenomenon is particularly relevant in fine-textured soils, where despite high adsorption, leaching can occur through these pathways rather than through micropore flow csic.es. Studies have shown that preferential flow can substantially increase the total leached mass of this compound, with increases of up to 810% observed in certain field plots asabe.org.
This compound and its degradation metabolites, particularly desethylthis compound (DET), are frequently detected in groundwater, often exceeding the European Union's regulatory limit of 0.1 µg/L for individual pesticides in drinking water csic.esupv.esoup.comresearchgate.net. This widespread contamination is a significant environmental concern csic.es. While this compound is generally considered to have reduced mobility compared to some other herbicides like atrazine due to its adsorption characteristics, its persistence in soil and the occurrence of preferential flow pathways contribute to its presence in groundwater upv.esresearchgate.net.
The half-life of this compound in groundwater can range from 263 to 366 days, indicating its persistence in subsurface environments oup.com. Lysimeter experiments have demonstrated the leaching potential of this compound, with its metabolite desethylthis compound often detected in leached waters at concentrations above 0.1 µg/L researchgate.netagriculturejournals.cz. The risk of leaching is particularly high when this compound is applied in pre-emergence or during periods of heavy rainfall researchgate.net.
Table 2: this compound Half-Life (DT50) in Soil and Water
| Environment | DT50 Range (days) | Conditions/Notes | Source |
| Aerobic Soil | 72 | General | herts.ac.uk |
| Aerobic Soil | 30-60 | Biologically active soil | farmag.co.za |
| Aerobic Soil | 95-105 | Clay loam soil | csic.es |
| Aerobic Soil | 22, 30 | Silty-loam, sandy-loam soils | csic.es |
| Aerobic Soil | 6.5-149 | Field studies | nih.gov |
| Aerobic Soil | 10-36 | Contrasting New Zealand soils | tandfonline.com |
| Aerobic Soil | 34 (spring), 18 (winter) | Olive groves under conventional tillage | unirioja.es |
| Aerobic Soil | 20-180 | Varies by soil characteristics and temperature | researchgate.net |
| Aerobic Soil | < 1 | Recent Soil, New Zealand (planted forest) | researchgate.net |
| Water (20°C) | 86 (pH 5), >200 (pH 7, 9), 12 (pH 13) | Hydrolytic stability | who.int |
| Groundwater | 263-366 | oup.com |
Aquatic Partitioning and Sediment Interactions
When released into water, this compound is expected to adsorb to suspended solids and sediment due to its Koc values nih.gov. The degradation of this compound in natural water is influenced by the presence of sediments and biological activity who.int. While older studies suggested half-lives exceeding one year in river and pond water, newer findings indicate a half-life of approximately 50 days who.int.
Sorption and desorption of this compound have been studied in river sediments. Organic carbon-normalized sorption coefficient (Koc) values for this compound in sediments can vary, with higher values observed in downstream regions compared to upstream sediments capes.gov.br. The sorption affinity of triazine herbicides, including this compound, to sediments can be influenced by specific interactions like hydrogen bonding and non-specific hydrophobic partitioning-like interactions with sediment organic matter huji.ac.il. This compound tends to exhibit higher desorption hysteresis compared to some other triazines, suggesting that its binding to sediments can be less reversible capes.gov.brhuji.ac.il.
Persistence in Terrestrial and Aquatic Systems: Half-Life Studies
The persistence of this compound in both terrestrial and aquatic environments is a key aspect of its environmental profile, often characterized by its half-life (DT₅₀). Half-life values for this compound in soil can vary significantly, ranging from 5 to 116 days, depending on soil characteristics and temperature nih.govnorman-network.com. Laboratory studies have reported DT₅₀ values between 30.8 and 167 days, while field studies show a broader range from 6.43 to 223 days accustandard.comfishersci.pt.
In a clay loam soil, theoretical half-life values ranged from 95 to 257 days, indicating considerable persistence thegoodscentscompany.com. Specifically, in unamended soil, the half-life was approximately 105 days, while in sterile soil, it extended to 257 days, highlighting the role of microbial degradation thegoodscentscompany.com. Another laboratory study reported a half-life of 82 days in sterilized soil lgcstandards.com. In two Malaysian agricultural soils (Sungai Buloh and Serdang series), non-autoclaved soils showed half-lives between 10.7 and 38.5 days, which were shorter than in autoclaved soils, further emphasizing the importance of microorganisms in its dissipation nih.gov.
In aquatic systems, the degradation of this compound is influenced by the presence of sediments and biological activity uni.lu. While some older studies indicated half-lives greater than one year in Rhine River and pond water, more recent findings suggest a half-life of approximately 50 days uni.luhpc-standards.com. Photolysis in aqueous solution has been estimated to have a half-life of over one month with a sun-like light source, and about three months in natural sunlight uni.lu. However, direct photolysis is generally not considered an important fate process due to weak absorption at wavelengths greater than 290 nm lgcstandards.com. In full-scale constructed wetlands, this compound exhibited rapid dissipation, with a DT₅₀ of 2.047 days jkchemical.com.
The major degradation products of this compound in ground and surface waters include this compound-2-hydroxy, desethylthis compound, and this compound-desethyl-hydroxy, with their persistence ranging from moderate to very high (112–120 days for this compound-2-hydroxy) tesisenred.net.
Table 1: Reported Half-Lives (DT₅₀) of this compound in Soil and Water
| Environment/Conditions | Half-Life (DT₅₀) Range (Days) | Key Influencing Factors | Source |
| Soil (General) | 5 - 116 | Soil characteristics, temperature | nih.govnorman-network.com |
| Soil (Lab Studies) | 30.8 - 167 | Microbial activity, temperature | accustandard.comfishersci.pt |
| Soil (Field Studies) | 6.43 - 223 | Soil type, temperature, organic matter | accustandard.comfishersci.pt |
| Clay Loam Soil (Lab) | 95 - 257 (sterile vs. unamended) | Microbial activity | thegoodscentscompany.com |
| Malaysian Soils (Non-autoclaved) | 10.7 - 38.5 | Temperature, moisture, microbial activity | nih.gov |
| Malaysian Soils (Autoclaved) | 16.5 - >38.5 | Non-biological processes | nih.gov |
| Natural Water | ~50 | Sediments, biological activity | uni.luhpc-standards.com |
| Aqueous Photolysis | >1 month to ~3 months | Sunlight exposure | uni.lu |
| Constructed Wetland Water | 2.047 | Degradation mechanisms | jkchemical.com |
Influence of Temperature and Moisture Content on Degradation Rates
Temperature and moisture content are critical environmental factors that significantly influence the degradation rates of this compound in soil nih.govuni.lumdpi.comnih.govnorman-network.com.
Temperature: Higher temperatures generally lead to faster degradation of this compound, primarily due to increased microbial activity nih.govherts.ac.uk. For instance, in non-autoclaved Sungai Buloh and Serdang series soils, increasing the temperature from 20°C to 35°C at 70% field capacity reduced the half-life from 20.3 to 10.7 days and from 38.5 to 16.1 days, respectively nih.gov. Similarly, this compound residues were observed to disappear five times faster at 30°C compared to 10°C mdpi.comnorman-network.com. A study in New Zealand soils found that the half-life increased to 144 days at 10°C from 68 days at 20°C scbt.com. This direct relationship between soil temperature and herbicide degradation is well-established nih.gov.
Table 2: Influence of Temperature and Moisture on this compound Half-Life in Soil
| Soil Type/Series | Temperature (°C) | Moisture Level (% Field Capacity / m.w.h.c.) | Half-Life (Days) | Source |
| Sungai Buloh (Non-autoclaved) | 20 | 70 | 20.3 | nih.gov |
| Sungai Buloh (Non-autoclaved) | 35 | 70 | 10.7 | nih.gov |
| Serdang (Non-autoclaved) | 20 | 70 | 38.5 | nih.gov |
| Serdang (Non-autoclaved) | 35 | 70 | 16.1 | nih.gov |
| Horotiu Soil (Controlled) | 10 | 60 | 219 | nih.gov |
| Horotiu Soil (Controlled) | 22 | 60 | 99 | nih.gov |
| Horotiu Soil (Controlled) | 30 | 60 | 40 | nih.gov |
| Horotiu Soil (Controlled) | 22 | 80 | 89 | nih.gov |
| Serdang Series Soil | 25 | Not specified | 19.1 | herts.ac.uk |
| Serdang Series Soil | 35 | Not specified | 11.4 | herts.ac.uk |
| Serdang Series Soil | Not specified | 50 | 9.4 | herts.ac.uk |
| Serdang Series Soil | Not specified | 70 | 11.4 | herts.ac.uk |
Atmospheric Transport and Deposition
This compound can be emitted into the atmosphere through various processes, including spray drift, volatilization, wind erosion, and dispersion. Its presence has been detected in ambient rain and snow samples lgcstandards.com. Despite being considered essentially non-volatile, this compound has a vapor pressure of 0.15 mPa at 25°C and a volatility of 0.014 mg/m³ at 20°C uni.luhpc-standards.com.
Once in the atmosphere, particulate-phase this compound can be removed by wet and dry deposition lgcstandards.com. Studies in Sweden have shown this compound to be among the most commonly found substances in precipitation in Europe, with annual deposition at monitoring sites ranging from 2.1 to 6.5 µg/m². The presence of this compound in rainwater can result from direct volatilization during herbicide application or wind erosion of soil particles from treated areas uni.lu. Long-range atmospheric transport is also a factor, as this compound has been detected in precipitation in areas where it is not used, suggesting transport over distances of at least 60-80 km.
Heterogeneous reactions with hydroxyl (OH) radicals are important for assessing the atmospheric fate of this compound, influencing its potential for long-range transport. However, direct photolysis is not a significant atmospheric fate process due to its weak absorption at wavelengths greater than 290 nm lgcstandards.com.
Ecotoxicological Investigations of Terbuthylazine
Terbuthylazine, a triazine herbicide, is subject to extensive ecotoxicological investigation to determine its impact on non-target aquatic organisms. These assessments focus on its effects on various trophic levels within aquatic ecosystems, from primary producers like algae to fish and invertebrates.
Algal and Aquatic Plant Sensitivity and Growth Inhibition
This compound is known to be highly toxic to algae and aquatic plants. epa.gov As a triazine herbicide, its primary mode of action is the inhibition of photosynthesis. researchgate.net Studies have demonstrated its potent effects on the growth and photosynthetic efficiency of various aquatic primary producers.
Research has shown that aquatic and terrestrial organisms are generally more sensitive to this compound than to other herbicides like bentazone (B1668011). rsc.org For instance, the microalga Raphidocelis subcapitata has shown high sensitivity to this compound, with a very low estimated 96-hour EC50 value of 0.015 mg/L for cell yield. rsc.org Another study identified this compound as having high toxicity to green algae, with a 72-hour EC50 value ranging from 0.0041 to 0.0071 mg/L. mdpi.com
The sensitivity of marine flagellates to this compound has also been assessed by monitoring their photosynthetic efficiency. researchgate.net Among nine species studied, Gonyaulax spinifera, Fibrocapsa japonica, and Lingulodinium polyedrum were found to be the most sensitive based on Photosystem II (PSII) inhibition. researchgate.netnih.gov In contrast, species belonging to the Prorocentrum genus showed the most resistance. researchgate.netnih.gov
The toxicity of this compound to aquatic plants is a significant concern, and regulatory bodies have required specific studies to confirm its phytotoxicity. epa.gov The compound's herbicidal activity is predicted to be high for a wide range of both terrestrial and aquatic plants. apvma.gov.au
Sensitivity of Algae and Aquatic Plants to this compound
| Species | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|
| Green Alga | EC50 | 0.02 | apvma.gov.au |
| Aquatic Plant | EC50 | 0.23 | apvma.gov.au |
| Raphidocelis subcapitata | 96-hr EC50 (cell yield) | 0.015 | rsc.org |
| Green Algae (general) | 72-hr EC50 | 0.0041 - 0.0071 | mdpi.com |
| Myriophyllum spicatum | 14-day EC50 (growth rate) | 0.055 | herts.ac.uk |
Fish Toxicity and Developmental Effects
This compound is classified as moderately toxic to both coldwater and warmwater fish species. epa.gov Research into its effects has particularly focused on the vulnerable early life stages, revealing impacts on development, growth, and physiology.
Subchronic exposure of early developmental stages of common carp (B13450389) (Cyprinus carpio) to this compound has been shown to affect growth and development. nih.gov In a 30-day toxicity test, while there was no effect on mortality, significant differences in weight and growth parameters were observed at concentrations of 520 and 820 μg/L. researchgate.netnih.gov This exposure led to a 14% inhibition of the specific growth rate compared to the control group. researchgate.netnih.gov A delay in development was also noted at these concentrations, with only 64% and 50% of fish reaching the juvenile stage, respectively, compared to 96% in lower concentration groups and 100% in the control group. nih.gov Based on these findings, the No Observed Effect Concentration (NOEC) was estimated at 160 μg/L, and the Lowest Observed Effect Concentration (LOEC) was 520 μg/L. researchgate.netnih.gov
Another study on common carp exposed to this compound for 35 days found that concentrations of 1,400 and 3,000 μg/L caused a significant decrease in mass and total length, as well as developmental delays. nih.gov Chronic exposure to even an environmentally relevant concentration of 2.9 μg/L was found to affect growth rate, early ontogeny, and histology. nih.gov
Studies on a metabolite, this compound-2-hydroxy, also showed developmental effects on common carp. nih.gov Exposure to this metabolite resulted in delayed development at concentrations of 1.4 and 3.5 mg/L. nih.govcore.ac.uk
While one study on common carp found no induction of morphological anomalies by this compound, it did note a clear delay in early development. nih.gov Histopathological examinations in other studies have revealed specific organ damage. For instance, chronic exposure of common carp to this compound resulted in alterations to the tubular system of the caudal kidney, with a LOEC value of 2.9 μg/L based on these histopathological changes. nih.gov
In a 28-day study on zebrafish (Danio rerio), histopathological changes were observed in the liver of fish exposed to this compound at concentrations of 700 and 1000 μg/L. researchgate.netnih.gov Specifically, these changes included dystrophic lesions and hydropic to vacuolar degeneration of hepatocytes. researchgate.net The same study identified a NOEC of 150 μg/L and a LOEC of 400 μg/L for juvenile zebrafish. researchgate.net Research has also indicated that various triazine herbicides can lead to a range of physiological alterations in fish. nih.gov
Effects of this compound on Early Life Stages of Fish
| Species | Duration | Concentration | Observed Effects | NOEC/LOEC (μg/L) | Reference |
|---|---|---|---|---|---|
| Common Carp (Cyprinus carpio) | 30 days | 520 & 820 μg/L | Significant decrease in weight and growth; 14% inhibition of specific growth rate; developmental delay. | NOEC: 160, LOEC: 520 | researchgate.netnih.gov |
| Common Carp (Cyprinus carpio) | 35 days | 1,400 & 3,000 μg/L | Significant decrease in mass and total length; developmental delay. | - | nih.gov |
| Common Carp (Cyprinus carpio) | 35 days | 2.9 μg/L | Alteration of tubular system of caudal kidney. | LOEC: 2.9 | nih.gov |
| Zebrafish (Danio rerio) | 28 days | 700 & 1000 μg/L | Pathological changes (dystrophic lesions, vacuolar degeneration) in the liver. | NOEC: 150, LOEC: 400 | researchgate.netnih.gov |
Invertebrate Toxicity (Freshwater and Estuarine/Marine)
The toxicity of this compound to aquatic invertebrates varies between freshwater and marine species. It is generally considered slightly toxic to freshwater invertebrates but highly toxic to those in estuarine or marine environments. epa.gov
For the freshwater invertebrate Daphnia magna, the EC50 value is reported as 50.9 ppm, indicating slight toxicity. nih.govepa.gov In contrast, the EC50 for the estuarine/marine pink shrimp is 109.7 µg/L (or 0.1097 ppm), classifying this compound as highly toxic to this species. nih.govepa.gov Another study reported a significantly different acute toxicity for mysid shrimp, with an LC50 of 0.092 mg/L, also indicating very high toxicity. apvma.gov.au However, chronic life-cycle tests showed more comparable results between daphnia (21-day NOEC = 0.21 mg/L) and mysids (life-cycle MATC = 0.13 mg/L). apvma.gov.au
Due to its use patterns, significant risk to estuarine/marine invertebrates is not typically expected. epa.gov However, where discharge into these environments occurs, the high toxicity of this compound poses a potential risk. regulations.gov
Toxicity of this compound to Aquatic Invertebrates
| Species | Environment | Endpoint | Value | Toxicity Classification | Reference |
|---|---|---|---|---|---|
| Daphnia magna | Freshwater | EC50 | 50.9 ppm | Slightly toxic | nih.govepa.gov |
| Pink Shrimp | Estuarine/Marine | EC50 | 109.7 µg/L | Highly toxic | nih.govepa.gov |
| Mysid Shrimp | Estuarine/Marine | LC50 | 0.092 mg/L | Very highly toxic | apvma.gov.au |
| Daphnia magna | Freshwater | 21-day NOEC | 0.21 mg/L | - | apvma.gov.au |
| Mysid Shrimp | Estuarine/Marine | Life-cycle MATC | 0.13 mg/L | - | apvma.gov.au |
Photosynthetic System Inhibition in Aquatic Producers
This compound functions as a selective systemic herbicide by inhibiting photosynthesis. researchgate.netnih.gov Like other triazine herbicides, it disrupts the photosynthetic process in susceptible plants by binding to specific sites within the photosystem II (PSII) complex in chloroplasts. apvma.gov.auumn.edu This action blocks the electron transport chain, specifically interrupting the flow of electrons from the primary quinone (QA) to the secondary quinone (QB). rsc.org The interruption of electron transport prevents the production of ATP and the fixation of carbon, ultimately leading to plant death. rsc.orgumn.edu
Studies on young olive plants (Olea europaea) demonstrated that this compound reduced the efficiency of PSII photochemistry, causing chronic photoinhibition. nih.gov Research on various marine flagellates also confirmed that sensitivity to this compound could be measured through the inhibition of PSII. nih.gov The maximum inhibition of photosynthetic efficiency in the flagellates Prorocentrum minimum and Gonyaulax spinifera was observed at a temperature of 20°C. researchgate.netnih.gov
The mechanism of inhibiting the Hill reaction by blocking electrons from entering the PSII system is the core of this compound's herbicidal and algaecidal activity. apvma.gov.au This direct impact on the primary production process underscores its high toxicity to aquatic plants and algae. epa.gov
Combined Effects of this compound with Abiotic Environmental Factors (e.g., Temperature, pH)mdpi.comnih.gov
The ecotoxicity of this compound in aquatic environments can be significantly influenced by abiotic factors such as temperature. Studies on potentially toxic marine flagellates, Prorocentrum minimum and Gonyaulax spinifera, have demonstrated that the effects of this compound on algal growth are enhanced at optimal temperature conditions (20°C and 25°C). mdpi.comrsc.org Conversely, at 15°C, a stressful temperature for G. spinifera, no significant difference in growth was observed between control and herbicide-treated groups. mdpi.comrsc.org The maximum inhibition of photosynthetic efficiency for both species was recorded at 20°C. mdpi.comrsc.org
Temperature also modulates the physiological responses of these algae to this compound exposure. For instance, an increase in chlorophyll-a production in G. spinifera exposed to the herbicide was more pronounced as the temperature increased. rsc.org Similarly, changes in nutrient uptake were affected by temperature; nitrate (B79036) and phosphate (B84403) uptake in P. minimum significantly increased in the presence of this compound, with this response being amplified at 25°C. mdpi.comrsc.org
While the stability of this compound in water is known to be pH-dependent, with a half-life of over 200 days at a neutral pH of 7 and 86 days at a pH of 5, specific research detailing the combined ecotoxicological effects of this compound and varying pH levels on aquatic organisms is not extensively documented in the available literature. nih.gov
Ecotoxicity of this compound Metabolites in Aquatic Systemsapvma.gov.au
The environmental degradation of this compound results in the formation of various metabolites, with desethyl-terbuthylazine and hydroxy-terbuthylazine being major products. apvma.gov.au Ecotoxicological assessments of these metabolites have revealed that they generally exhibit lower toxicity to certain aquatic organisms compared to the parent compound. apvma.gov.au
Specifically, a series of tests on four distinct this compound metabolites demonstrated that they were, at worst, only slightly toxic to trout and daphnids. apvma.gov.au However, the toxicity of these metabolites to green algae is more variable. apvma.gov.au The algal toxicity is largely dependent on the chemical structure of the metabolite, particularly the retention of the chlorine atom on the triazine ring and at least one alkyl group. apvma.gov.au For green algae, the toxicity of the metabolites ranged from highly toxic to practically non-toxic. apvma.gov.au
Further studies on specific metabolites like this compound-desethyl have shown it can induce sub-chronic effects in non-target species such as the red swamp crayfish (Procambarus clarkii), causing histopathological changes in the gills and hepatopancreas, as well as oxidative stress. In early life stages of the common carp (Cyprinus carpio), this compound-desethyl has been observed to affect survival, growth, and ontogenetic development, and cause pathological changes to the caudal kidney. Another metabolite, this compound-2-hydroxy, also demonstrated adverse effects on the early life stages of common carp, impacting mortality, growth, and development, with higher concentrations leading to developmental delays. nih.gov
Terrestrial Ecotoxicity Assessments
Impact on Non-Target Terrestrial Plantsrsc.orgnih.gov
As a herbicide, this compound can have significant impacts on non-target terrestrial plants. rsc.org Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII). herts.ac.uk This can lead to a range of phytotoxic effects, from reduced growth to mortality, depending on the plant species and the level of exposure. rsc.orgnih.gov
Growth Inhibition and Photosynthetic Efficiency Reductionsrsc.orgnih.gov
Research has demonstrated that this compound can inhibit the growth of various non-target terrestrial plants. rsc.org A study assessing the sensitivity of different plant species to this compound provided quantitative data on growth inhibition. For the monocotyledon Triticum aestivum (wheat) and the dicotyledon Brassica napus (rapeseed), the effective concentrations causing 10%, 20%, and 50% growth inhibition (EC10, EC20, and EC50) were determined. Brassica napus was found to be more sensitive to this compound than Triticum aestivum. rsc.org
In addition to growth inhibition, this compound exposure can lead to a reduction in the photosynthetic efficiency of non-target plants. In young olive plants (Olea europaea), soil application of this compound was found to reduce the efficiency of photosystem II photochemistry due to chronic photoinhibition. nih.gov This indicates that even in tolerant species, sub-lethal exposure to this compound can impair fundamental physiological processes.
Growth Inhibition of Non-Target Terrestrial Plants by this compound
| Species | Endpoint | EC10 (mg L⁻¹) | EC20 (mg L⁻¹) | EC50 (mg L⁻¹) | Source |
|---|---|---|---|---|---|
| Triticum aestivum (Wheat) | Growth Inhibition | 0.013 | 0.024 | 0.061 | rsc.org |
| Brassica napus (Rapeseed) | Growth Inhibition | 0.006 | 0.010 | 0.025 | rsc.org |
Effects on Chlorophyll (B73375) Content and Nutrient Assimilationresearchgate.netnih.gov
Exposure to this compound can also affect the chlorophyll content and nutrient assimilation in non-target plants. As a photosystem II inhibitor, it can lead to the oxidation of chlorophyll, resulting in a bleached appearance of leaf tissue (chlorosis). nih.gov Studies on maize have shown that increasing concentrations of this compound in the soil can lead to a significant decrease in the chlorophyll content of the leaves. nih.gov
Furthermore, this compound has been found to interfere with nutrient uptake and assimilation. In maize plants experiencing iron shortage, the application of this compound caused a significant reduction in root iron concentration. researchgate.net This effect is thought to be linked to a decreased release of phytosiderophores, which is associated with reduced sulfur assimilation. researchgate.net These findings suggest that this compound can impair the ability of non-target plants to acquire essential micronutrients from the soil, likely by interacting with sulfur-assimilating enzymes. researchgate.net
Toxicity to Soil Microorganisms and Soil Functional Processesapvma.gov.aunih.govresearchgate.net
The impact of this compound on soil microbial communities and their functions is a critical aspect of its terrestrial ecotoxicity. Studies have shown that the effects can be complex and dependent on factors such as application rate and soil moisture. researchgate.net
Research indicates that a single application of this compound at recommended doses had minor and transient effects on the soil microbiome. researchgate.net The bacterial community was observed to be more affected than the fungal community, and these shifts were strongly dependent on soil moisture. researchgate.net Another assessment found no effect on soil respiration and nitrification activity at both one and five times the maximum field application rates, suggesting that this compound is likely to be practically non-toxic to these microbial processes under the tested conditions. apvma.gov.au
However, other studies, particularly those involving mixtures of herbicides containing this compound, have demonstrated more pronounced effects on soil enzyme activities, which are crucial for nutrient cycling. A study on a mixture of this compound, mesotrione (B120641), and S-metolachlor (B166716) found that even low doses could significantly decrease the activity of dehydrogenases. d-nb.info Higher doses led to a greater than 50% reduction in the activity of several enzymes, including urease, catalase, arylsulfatase, and β-glucosidase. d-nb.info Dehydrogenases were identified as the most sensitive enzymes to the herbicide mixture. d-nb.info
Effect of a this compound-Containing Herbicide Mixture on Soil Enzyme Activity
| Enzyme | Effect | Source |
|---|---|---|
| Dehydrogenases | Strongly inhibited, most sensitive | d-nb.info |
| Urease | Inhibited by more than 50% at higher doses | d-nb.info |
| Catalase | Inhibited by more than 50% at higher doses | d-nb.info |
| Arylsulfatase | Inhibited by more than 50% at higher doses | d-nb.info |
| β-glucosidase | Inhibited by more than 50% at higher doses | d-nb.info |
| Acid Phosphatase | Inhibited | d-nb.info |
| Alkaline Phosphatase | Inhibited | d-nb.info |
Effects on Beneficial Soil Invertebrates (e.g., Earthworms)
The impact of this compound on beneficial soil invertebrates, particularly earthworms, has been a subject of various ecotoxicological studies. Research indicates that the effects can vary significantly depending on whether the pure active ingredient or a formulated product is assessed.
Studies on the earthworm species Eisenia fetida exposed to this compound in soil have shown low bioaccumulation of the compound. epa.gov The biota-soil accumulation factors for this compound were observed to decrease as the concentration of the herbicide in the soil increased. epa.gov While accumulation is low, sublethal effects have been documented. Exposure to this compound has been shown to induce oxidative stress and DNA damage in Eisenia fetida. epa.gov Investigations into enzymatic activity revealed upward trends in superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST) activities compared to controls. epa.gov Furthermore, carboxylesterase (CarE) activity was noted to increase after 21 days of exposure, and the content of 8-hydroxy-2-deoxyguanosine (8-OHdG), a biomarker for DNA damage, was also higher than in the control group at the 21-day mark. epa.gov
In contrast to studies with the active ingredient alone, research on commercial formulations containing this compound has demonstrated more severe effects. A laboratory study testing the acute toxicity of a herbicide formulation containing S-metolachlor and this compound (GARDOPRIM PLUS GOLD 500 SC) on Eisenia foetida found the product to be extremely toxic, causing 100% mortality among the earthworms within 24 to 72 hours at all tested concentrations. Herbicides are known to have the potential to reduce sensitive populations of soil biota. researchgate.net
Other research indicates that this compound's impact can be context-dependent. In humus-rich soil, the active ingredient this compound showed no toxic effects on the soil animals tested; however, the herbicide preparation did exhibit acute toxic effects on other invertebrates like enchytraeids and gamasid mites. Some assessments have concluded that this compound is likely to be practically non-toxic to earthworms, though this may not account for the effects of combined active ingredients in commercial products.
Table 1: Summary of Enzymatic and DNA Damage Responses in Eisenia fetida Exposed to this compound
| Biomarker | Observed Effect | Timeframe | Reference |
| Superoxide Dismutase (SOD) | Upward trend in activity | Not specified | epa.gov |
| Catalase (CAT) | Upward trend in activity | Not specified | epa.gov |
| Glutathione-S-Transferase (GST) | Upward trend in activity | Not specified | epa.gov |
| Carboxylesterase (CarE) | Increased activity | Day 21 | epa.gov |
| 8-hydroxy-2-deoxyguanosine (8-OHdG) | Increased content (DNA Damage) | Day 21 | epa.gov |
Avian and Mammalian Ecotoxicity Studies (Non-Human Exposure)
Ecotoxicity studies for this compound have been conducted to determine its potential impact on non-target avian and mammalian wildlife.
Avian Toxicity Based on regulatory assessments, this compound is considered practically nontoxic to birds on both an acute and subacute dietary basis. epa.gov Standard risk assessments have concluded that significant risks to avian species are not expected from the current use patterns of this compound. epa.gov
Mammalian Toxicity The toxicological database for this compound in mammals is extensive, with studies conducted on rats, mice, and rabbits. The compound generally exhibits low acute toxicity. epa.gov Subchronic and chronic toxicity studies have identified several non-lethal effects. In studies with rats, observed effects included decreased body weight gain and reduced weights of the thymus, kidney, and liver. epa.gov Chronic feeding studies in mice and rats also resulted in decreased body weight gain and food consumption. epa.gov
Developmental toxicity studies in rats showed maternal toxicity in the form of reduced body weight gain and food intake, while developmental effects in the litter included a lack of bone formation in one toe at high doses. epa.gov Conversely, a developmental study in rabbits showed no signs of developmental toxicity. epa.gov In a 28-day dermal toxicity study, rabbits exposed to this compound exhibited symptoms such as reduced weight gain, sedation, tremors, and skin irritation. The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group D carcinogen, indicating inadequate evidence to determine its carcinogenicity in humans. epa.gov
Table 2: Selected Mammalian Toxicity Endpoints for this compound
| Species | Study Type | Endpoint | Observed Effects | Reference |
| Rat | Developmental Toxicity | Maternal NOEL | 5 mg/kg/day | epa.gov |
| Rat | Developmental Toxicity | Maternal LEL | 30 mg/kg/day | epa.gov |
| Rat | 2-Year Chronic Feeding | Systemic NOEL | 0.35 mg/kg/day | epa.gov |
| Rabbit | Developmental Toxicity | Maternal & Developmental NOEL | ≥ 4.5 mg/kg/day | epa.gov |
| Rabbit | 28-Day Dermal Toxicity | Systemic LEL | 5.0 mg/kg/day | epa.gov |
NOEL: No-Observed-Effect-Level; LEL: Lowest-Effect-Level
Ecological Risk Assessment Frameworks for this compound
Derivation of Ecological Levels of Concern
The ecological risk assessment for pesticides like this compound involves establishing levels of concern (LOCs), which are thresholds used to indicate potential risk to non-target organisms. These LOCs are derived by comparing estimated environmental concentrations (EECs) with ecotoxicological endpoints from laboratory studies.
The process begins with calculating EECs, which predict the concentration of the pesticide in various environmental compartments such as water, soil, and sediment following its application. epa.gov For a substance like this compound used in industrial water cooling systems, Tier 1C EEC calculations are used to estimate concentrations immediately downstream from a discharge site. epa.gov These models provide estimates for both typical and high-exposure scenarios. epa.gov
These EECs are then divided by toxicity values (e.g., LC50 for acute risk, NOEC for chronic risk) for different groups of organisms (e.g., fish, aquatic invertebrates, birds, mammals) to generate a Risk Quotient (RQ).
RQ = EEC / Toxicity Value
If the calculated RQ value exceeds the predetermined LOC, it triggers a concern for that particular group of organisms and exposure scenario. For instance, the U.S. EPA notes that while this compound is not expected to pose a risk under typical use, in high exposure situations, the levels of concern for high risk, restricted use, and endangered species can be met or exceeded. epa.gov
Risk Characterization for Federally Endangered or Threatened Species
The risk assessment framework for federally listed endangered or threatened species involves a more stringent set of criteria due to their protected status. The U.S. EPA is in the process of developing and implementing a comprehensive national program to assess the potential impacts of pesticides on these vulnerable populations in accordance with the Endangered Species Act (ESA). regulations.gov
For this compound, a complete, species-specific ESA effects determination has not yet been finalized. regulations.govregulations.gov However, the framework for this characterization is established. It utilizes a more conservative level of concern in the risk quotient calculation. For endangered species, the LOCs are lower than for non-listed species:
Endangered Avian and Mammalian Species: A risk quotient (RQ) greater than or equal to 0.1 indicates a potential risk. epa.gov
Endangered Aquatic Vertebrate and Invertebrate Species: A risk quotient (RQ) greater than or equal to 0.05 indicates a potential risk. epa.gov
Although a full assessment is pending, the EPA's ecological risk assessment for this compound's registration review identified potential acute and chronic risks to freshwater fish and invertebrates, as well as risks to aquatic plants, which could potentially impact listed species that rely on these aquatic environments. regulations.gov
Evaluation of Environmental Mitigation Strategies
To manage and reduce the potential ecological risks identified for this compound, several environmental mitigation strategies are evaluated and implemented. These strategies focus on reducing off-site movement and exposure to non-target organisms.
Engineering and Application Controls:
Closed Systems: For commercial and industrial uses, such as in water cooling systems, the U.S. EPA has moved to prohibit open pouring application methods. epa.gov It now requires the use of closed loading and delivery systems, which significantly reduce the potential for spills and direct environmental contamination. epa.govregulations.gov
Regulatory and Label-Based Restrictions:
Discharge Prohibitions: Product labels for this compound explicitly prohibit the discharge of effluent containing the pesticide into lakes, streams, ponds, estuaries, oceans, or other public waters, unless in accordance with a National Pollutant Discharge Elimination System (NPDES) permit. epa.gov
Runoff Prevention: For agricultural uses, labels include directions to prevent runoff. This includes mandates against irrigating treated crops to the point of runoff and prohibiting the use of the product in channels or drains. genfarm.com.au
Agricultural Best Management Practices (BMPs):
Soil and Site Selection: Recommendations include avoiding the use of this compound on light, sandy soils with low organic matter, as these have a higher potential for leaching. genfarm.com.au
Herbicide Resistance Management: To prevent the development of herbicide resistance, which can lead to increased use rates over time, strategies include rotating herbicides with different modes of action and avoiding the use of triazine herbicides in consecutive years. genfarm.com.au
Pre-application Weed Management: Using cultivation or a non-residual knockdown herbicide to control weeds before planting can reduce the reliance on and the amount of residual herbicides like this compound needed. genfarm.com.au
Innovative Mitigation Research:
Detoxification Agents: Research has explored the use of compounds like salicylic (B10762653) acid to mitigate the toxicity of triazine herbicides. Studies have shown that applying salicylic acid can reduce the accumulation of this compound in both maize plants and the soil, promoting its detoxification and degradation. nih.gov
Toxicological Studies of Terbuthylazine in Mammalian Systems Excluding Dosage/administration
In Vivo Toxicological Responses
Terbuthylazine, a chloro-s-triazine herbicide, has been the subject of various toxicological studies to determine its effects on mammalian systems. Research has focused on its impact following in vivo exposure, revealing a range of systemic and organ-specific toxicities, as well as effects at the cellular and genetic levels.
Exposure to this compound has been associated with clear signs of systemic toxicity in animal models. In studies involving rats, observed signs included sedation, difficulty breathing (dyspnoea), diarrhea, and tremors. who.int A consistent finding across multiple studies is a reduction in food consumption and a corresponding dose-related decrease in body weight gain in treated animals. who.intapvma.gov.au
Organ-specific effects are prominent, with the liver, kidney, and endocrine-related organs showing particular sensitivity. In rats, this compound administration led to decreased absolute liver weights in females and reduced absolute kidney weight in males. epa.gov Serum biochemistry changes also suggested potential liver toxicity. apvma.gov.au The thymus, a key organ of the immune system, has been shown to be affected, with observations of reduced relative thymic weight in rats and atrophy of the thymus in rabbits. who.intapvma.gov.auepa.gov Effects on the male reproductive system have also been noted, including decreased testes weight and the observation of immature testes in some studies. who.int However, one study in rats noted slightly increased testes weight. apvma.gov.au
Table 1: Summary of Organ-Specific Effects of this compound in Mammalian Models This table is interactive. You can sort and filter the data.
| Organ | Species | Observed Effect(s) | Citation(s) |
|---|---|---|---|
| Liver | Rat | Decreased weight (absolute and relative) | who.intepa.gov |
| Rat | Biochemical changes suggesting toxicity | apvma.gov.au | |
| Kidney | Rat | Decreased absolute weight | epa.gov |
| Rabbit | Reduced weight in females (dermal exposure) | apvma.gov.au | |
| Thymus | Rat | Reduced relative weight, atrophy | who.intapvma.gov.auepa.gov |
| Rabbit | Atrophy, congestion, haemorrhage | who.int | |
| Testes | Rat | Decreased weight | who.int |
| Rat | Slightly increased weight | apvma.gov.au | |
| Rabbit | Immature testes | who.int |
This compound exposure induces notable changes in both blood cell parameters and serum chemistry, indicating impacts on hematopoietic and organ function. Hematological assessments in rabbits revealed a decrease in red blood cell parameters. who.int In mice, a significant outcome was a decrease in the number of leukocytes (white blood cells). researchgate.net
Serum biochemical analyses provide further evidence of organ-specific effects. Studies in mice have shown increased levels of enzymes such as aspartate aminotransferase (AST) and lactate (B86563) dehydrogenase (LDH), which can be indicative of liver effects. researchgate.net Furthermore, increased serum concentrations of urea (B33335) and creatinine (B1669602) have been reported in treated mice, suggesting a degree of nephron dysfunction. researchgate.net An increase in total protein was also observed. researchgate.net
Table 2: Hematological and Serum Biochemical Alterations Following this compound Exposure This table is interactive. You can sort and filter the data.
| Parameter | System | Species | Alteration | Indication | Citation(s) |
|---|---|---|---|---|---|
| Red Blood Cell Parameters | Hematological | Rabbit | Decrease | Anemia/Erythropoiesis disruption | who.int |
| Leukocytes | Hematological | Mouse | Decrease | Immunosuppression/Hematopoietic effects | researchgate.net |
| Aspartate Aminotransferase (AST) | Biochemical | Mouse | Increase | Potential liver effects | researchgate.net |
| Lactate Dehydrogenase (LDH) | Biochemical | Mouse | Increase | Cell/tissue damage | researchgate.net |
| Urea | Biochemical | Mouse | Increase | Potential kidney dysfunction | researchgate.net |
| Creatinine | Biochemical | Mouse | Increase | Potential kidney dysfunction | researchgate.net |
| Total Protein | Biochemical | Mouse | Increase | Varied (e.g., dehydration, inflammation) | researchgate.net |
A key mechanism implicated in this compound toxicity is the induction of oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the body's antioxidant defense systems to neutralize them. srce.hrresearchgate.net Studies have shown that this compound exposure can affect antioxidant defenses and, to a lesser degree, lipid peroxidation, with the specific effects varying by species, sex, and duration of exposure. srce.hrdntb.gov.ua Even low doses of this compound have been reported to induce oxidative stress in rats. srce.hrdntb.gov.ua
In vitro experiments using human blood components demonstrated that this compound could significantly increase ROS levels in plasma and lymphocytes. srce.hr The response of the antioxidative system was complex: the activities of glutathione (B108866) peroxidase (GPx) in whole blood and superoxide (B77818) dismutase (SOD) in erythrocytes decreased, while in isolated lymphocytes and HepG2 cells, their activities rose, possibly as a compensatory response to the oxidative challenge. srce.hr In vivo studies in mice also found significant changes in antioxidant enzyme activities and an elevation in total antioxidant capacity, indicating a disturbance of the oxidative/antioxidant balance. researchgate.net However, in this same study, significant lipid peroxidation was not induced. researchgate.net
Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA) within a cell, potentially leading to mutations or cancer. The assessment of this compound's genotoxic potential has involved studies on mutagenicity and the induction of chromosomal damage.
Mutagenicity is the induction of permanent changes, or mutations, in the DNA sequence. While bacterial reverse mutation assays (Ames test) are a standard for screening, research on this compound has provided key insights from mammalian cell systems. cas.cznih.gov In vitro studies on human peripheral blood lymphocytes have shown that acute exposure to this compound can result in low-level DNA instability. irb.hr Other research found that this compound was capable of producing primary DNA damage in long-term human lymphocyte cultures. irb.hr These findings suggest that this compound possesses a DNA-damaging potential in human cells. irb.hr
Genotoxicity and DNA Damage Assessment
Hypothesized DNA Intercalation Mechanisms
This compound's potential to interact with DNA has been a subject of scientific inquiry. One of the proposed mechanisms for this interaction is DNA intercalation. researchgate.net Intercalation involves the insertion of a molecule, typically a planar polycyclic aromatic ligand, between the base pairs of the DNA double helix. wikidoc.org This insertion causes a structural distortion of the DNA, including unwinding of the helix and an increase in the distance between adjacent base pairs, which can lead to functional consequences such as the inhibition of transcription, replication, and DNA repair processes. wikidoc.org
Developmental Toxicity Assessments (e.g., Teratogenicity Studies)
Developmental toxicity studies in mammalian models have been conducted to assess the potential of this compound to cause adverse effects on developing offspring.
In a developmental toxicity study in rats, pregnant females were administered this compound by gavage during gestation days 6 through 15. epa.govepa.gov Maternal toxicity was observed at the highest dose, evidenced by significantly reduced body weight gain and decreased food intake. epa.govepa.gov In the same high-dose group, developmental toxicity was noted as an increased incidence of absent ossification of the posterior phalanx of an anterior digit in the fetuses. epa.govepa.gov
A similar study in rabbits involved administering this compound by gavage to pregnant females from gestation days 7 through 19. epa.gov In this study, no signs of maternal toxicity were observed at the doses tested. epa.gov Furthermore, no treatment-related fetal findings were reported, indicating an absence of developmental toxicity under the conditions of this particular study. who.int
It's important to note that while one rat study showed developmental effects at a maternally toxic dose, another study in rabbits did not show such effects. epa.govwho.int The U.S. Environmental Protection Agency (EPA) has noted that developmental toxicity in rats was observed as a lack of bone formation in one toe. epa.gov
Table 1: Summary of Developmental Toxicity Studies of this compound
| Species | Key Findings |
|---|---|
| Rat | Maternal toxicity (reduced body weight gain, decreased food intake) at high doses. Developmental toxicity (absent ossification in an anterior digit) at high doses. epa.govepa.gov |
Carcinogenicity Evaluations and Classification (e.g., IARC, EPA Group D)
The carcinogenic potential of this compound has been evaluated by regulatory agencies based on long-term animal studies.
In chronic toxicity and carcinogenicity studies conducted in mice and rats, a common observation was a decrease in body weight gain and food consumption at higher doses. epa.gov Two studies, one in mice and one in rats, did not show an increase in tumors. epa.gov However, a third study in rats reported an increased incidence of testicular tumors in males and mammary gland carcinomas in females, but this was only at a dose level that also caused excessive systemic toxicity. epa.gov
The U.S. EPA's Carcinogenicity Peer Review Committee evaluated these findings. They noted that the high dose in the rat study where tumors were observed was considered excessive due to significant decreases in body weight gain. epa.gov The committee also acknowledged that this compound is structurally related to other s-triazine herbicides that have been associated with mammary gland tumors in female Sprague-Dawley rats. epa.gov Based on the available evidence, the EPA has classified this compound as a Group D carcinogen , which means there is inadequate evidence to determine its carcinogenicity in humans. epa.govepa.gov This classification is used for agents with inadequate human and animal evidence of carcinogenicity. orst.edu
The International Agency for Research on Cancer (IARC) has not specifically classified this compound. However, it has classified the broader group of chlorophenoxy herbicides as Group 2B, meaning "possibly carcinogenic to humans". who.int It is important to distinguish that this is a classification for a group of related compounds and not for this compound itself. Some sources state there is no evidence that this compound is carcinogenic. who.int
Biotransformation and Metabolism in Mammals
Absorption and Excretion Pathways
Studies in mammals, primarily rats, indicate that this compound is rapidly and almost completely absorbed from the gastrointestinal tract after oral administration. who.intapvma.gov.au Following dermal application in rats, approximately 30% of the applied dose is absorbed. who.intapvma.gov.au
Once absorbed, this compound is quickly metabolized and excreted. nih.gov In rats, about 50% of an oral dose is excreted within 16-17 hours, with almost complete excretion occurring within 48 hours. apvma.gov.aunih.gov There is no significant evidence of accumulation in tissues. apvma.gov.aunih.gov Seven days after a single oral administration, tissue residues were generally very low, with slightly higher concentrations found in the kidneys, liver, and blood. who.int
The primary routes of excretion are through urine and feces. nih.gov There appears to be a sex-dependent difference in the excretion pattern in rats; in males, radioactivity was excreted about equally in urine and feces, whereas in females, approximately two-thirds of the dose was eliminated in the urine. epa.govnih.gov In cows administered this compound, nearly 100% of the radioactivity was excreted in the urine and feces. who.int
Identification of Mammalian Metabolites
This compound undergoes extensive metabolism in mammals. In rats, a large number of metabolites have been identified in both urine and feces, with most of them being polar compounds. epa.govnih.gov As many as 25 metabolites have been found in urine and 15 in feces. nih.gov One study identified thirteen metabolites which accounted for about 65% of an administered dose. apvma.gov.au
Key metabolites identified in mammals include those resulting from the primary metabolic processes of N-dealkylation and hydroxylation. epa.govpsu.edu These include mono- and di-dealkylated products. nih.gov For example, this compound-desethyl and this compound-2-hydroxy are known redox-active metabolites. nih.gov Other identified human metabolites include 2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol. nih.gov
Notably, degradation of the triazine ring itself does not appear to occur in mammals. nih.gov However, small amounts of Ammeline and Ammelide, which are dechlorinated and dealkylated/hydroxylated metabolites common to all triazines, have been identified in the feces. nih.gov A dechlorinated metabolite, designated LM6, has been found in the environment but has not been identified in mammalian metabolism, suggesting it is a specific degradation product in soil and/or water. researchgate.net
Specific Metabolic Processes: N-Dealkylation and Hydroxylation
The metabolism of this compound in mammals is similar to that of other chloro-s-triazine herbicides and primarily involves two major types of reactions: N-dealkylation and hydroxylation. epa.govnih.gov
N-Dealkylation is a principal phase I metabolic reaction. psu.edusemanticscholar.org This process involves the removal of the ethyl or the tert-butyl group from the side chains of the this compound molecule. semanticscholar.orgresearchgate.net This can result in either mono-dealkylation (removal of one alkyl group) or di-dealkylation (removal of both alkyl groups). nih.govsemanticscholar.org Cytochrome P450 (CYP) enzymes, specifically CYP1A1, CYP1A2, and CYP3A4, have been identified as catalysts for the N-deethylation of this compound. semanticscholar.org
Hydroxylation is another key metabolic pathway. epa.govnih.gov This can occur in a few ways. One major route is the hydrolysis of the chlorine atom, replacing it with a hydroxyl group. epa.govnih.gov Additionally, hydroxylation can occur on one or both of the dealkylated amine groups. nih.gov Another significant metabolic process is the oxidation of one of the methyl groups on the tert-butyl side chain to form an alcohol. who.int This alcohol can then be further conjugated with glucuronic acid or oxidized into a carboxylic acid. who.int In vitro studies using liver microsomes have confirmed the hydroxylation of the tert-butyl moiety as a principal phase I reaction. psu.edu
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| 2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol | |
| Ammelide | |
| Ammeline | |
| Atrazine (B1667683) | |
| Cyanazine | |
| Desethylatrazine | |
| Desisopropylatrazine | |
| Hydroxyatrazine | |
| Propazine | |
| Simazine (B1681756) | |
| This compound | |
| This compound-2-hydroxy | |
| This compound-desethyl |
Human Health Risk Assessment Methodologies
Characterization of Exposure Pathways (e.g., Drinking Water, Recreational Water, Dust)
Humans can be exposed to agricultural chemicals like this compound through various environmental pathways. scielo.brplymouth.ac.uk The primary routes of non-occupational exposure for the general population are through the consumption of contaminated drinking water and food. scielo.brplymouth.ac.uk Other potential pathways include inhalation of airborne particulates or volatiles and direct contact with contaminated water bodies or soil during recreational activities. scielo.brplymouth.ac.uk
Drinking Water: this compound has been detected in drinking water sources. For instance, in a study conducted in Athens, Greece, in 1992/1993, this compound was found in drinking well water at concentrations ranging from not detected to 0.015 µg/L. nih.gov In the United States, while not detected in well samples from Del Norte county, California, positive detections were reported in Siskiyou and Yuba counties. nih.gov The presence of this compound and its metabolites in groundwater is a key consideration in risk assessments conducted by regulatory bodies like the European Food Safety Authority (EFSA). europa.euresearchgate.netchemycal.comnih.govnih.gov
Recreational Water: Exposure can also occur through direct contact with water during recreational activities in water bodies that have been contaminated with herbicides. scielo.brplymouth.ac.uk While specific quantitative data for this compound exposure via this pathway is limited in the provided search results, it is recognized as a potential route of exposure.
Dust: Inhalation of dust particles containing this compound is another possible exposure pathway, particularly in agricultural settings or areas with significant soil contamination. scielo.br
Occupational exposure to this compound can occur through inhalation and dermal contact in workplaces where it is produced or used, such as during its application in commercial or industrial settings and during the cleaning and maintenance of water cooling towers. nih.govepa.gov
Quantitative Risk Characterization for Carcinogenic and Non-Carcinogenic Endpoints
Quantitative risk characterization involves estimating the incidence and severity of adverse health effects in exposed populations. This process relies on toxicological data to determine the relationship between the dose of a chemical and the response in an organism. up.pt
For non-carcinogenic effects , risk assessment often involves the use of a No Observed Adverse Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed in studies. researchgate.net This value is then used to derive a reference dose (RfD) or acceptable daily intake (ADI) by applying uncertainty factors to account for interspecies and intraspecies differences.
For carcinogenic effects , the approach depends on whether the carcinogen is considered to have a threshold or not. For non-threshold carcinogens, a linear extrapolation from high-dose animal studies to low-dose human exposures is often used to estimate risk. nih.gov One method uses the T25 dose descriptor, which is the chronic dose rate that gives 25% of animals tumors at a specific site, corrected for spontaneous incidence. nih.gov This can be converted to a human equivalent dose (HT25) to calculate lifetime cancer risk. nih.gov
In the case of this compound, the U.S. Environmental Protection Agency (EPA) has classified it as a Group D carcinogen, meaning there is inadequate evidence to determine its carcinogenicity in humans. epa.govepa.gov This classification was based on a study in rats that showed an increased incidence of testicular tumors in males and mammary gland carcinomas in females, but only at a dose that also caused excessive systemic toxicity. epa.govepa.gov Other studies in mice and rats did not show an increase in tumors. epa.govepa.gov
The table below summarizes key toxicological endpoints for this compound from regulatory assessments.
| Endpoint | Value | Species | Study Type | Regulatory Body |
| Acceptable Daily Intake (ADI) | 0.003 mg/kg bw/day | EFSA | ||
| Acute Reference Dose (ARfD) | 0.03 mg/kg bw | EFSA | ||
| Acceptable Operator Exposure Level (AOEL) | 0.003 mg/kg bw/day | EFSA |
Assessment of Cumulative and "Cocktail Effect" of Combined Herbicide Exposure
Humans and ecosystems are often exposed to a mixture of chemicals rather than single substances. The assessment of the "cocktail effect," or the combined toxicity of multiple substances, is a complex area of toxicology.
The simplest approach to assessing mixture toxicity is concentration addition (or dose addition), which assumes that the components of the mixture act via a similar mechanism of action and their combined effect is the sum of their individual potencies. wur.nl Another concept is independent action (or response addition), which is applied when substances have different modes of action. wur.nl
Studies have shown that the combined effects of pesticides can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less than the sum), or additive. nih.govnih.gov For example, research on the combined effects of this compound and the insecticide malathion (B1675926) on zebrafish showed that the mixture had more significant effects on some biomarkers of oxidative stress than the individual pesticides alone. nih.gov Another study found that non-toxic concentrations of this compound could enhance the toxicity of other compounds. nih.gov
Analytical Methodologies for Terbuthylazine Detection and Quantification
Sample Preparation Techniques for Environmental and Biological Matrices
Sample preparation is a critical step that involves extracting terbuthylazine from a sample and removing interfering substances before analysis. The choice of technique depends on the nature of the sample matrix (e.g., water, soil, biological fluids) and the analytical instrument used for detection.
Extraction is the initial phase of sample preparation, aimed at separating this compound from the bulk of the sample matrix. Several methods have been developed and optimized for this purpose.
Solid-Liquid Extraction (SLE) is a conventional and widely used technique for isolating analytes from solid samples. The process involves partitioning compounds from a solid phase into a liquid phase (an organic solvent). scielo.br For the analysis of this compound in soil, SLE is a foundational method. researchgate.net
A variation of this method is Solid-Liquid Extraction with Low-Temperature Partition (SLE/LTP). This technique is based on the partitioning of analytes between a solid sample and a water-miscible organic solvent. By cooling the extraction solution to around -20 °C, the aqueous portion freezes, allowing the organic phase containing the analytes to be easily separated for analysis. scielo.br This method has been shown to be efficient for extracting pesticides from complex matrices like rice grains, offering advantages such as being a single-step process that uses small solvent volumes and often eliminates the need for a separate cleanup step. scielo.br
Table 1: Optimized SLE/LTP Conditions for Pesticide Extraction in Rice
| Parameter | Optimized Condition |
|---|---|
| Acetonitrile (B52724) Volume | 4.0 mL |
| Water Volume | 4.0 mL |
| Vortexing Time | 1 min |
| Cooling Temperature | -20 °C |
| Cooling Time | 6 h |
Data sourced from a study on the extraction of bifenthrin (B131952) and deltamethrin, demonstrating the principles of the SLE/LTP technique. scielo.br
The QuEChERS method has become a dominant sample preparation technique for pesticide residue analysis in a wide array of matrices, including food, soil, and water. ipbeja.ptscielo.brajol.infonih.gov The procedure typically involves two main steps: first, an extraction and partitioning phase using acetonitrile and a mix of salts (commonly magnesium sulfate (B86663) and sodium chloride), followed by a cleanup step known as dispersive solid-phase extraction (d-SPE). ajol.infoiaea.orgnih.gov
The QuEChERS approach has been successfully validated for the analysis of this compound in soil and oilseed crops. ipbeja.ptresearchgate.net For soil samples, a high-performance liquid chromatography (HPLC) method coupled with QuEChERS extraction demonstrated mean recoveries ranging from 81% to 92% for this compound. researchgate.net The method detection limits were found to be between 0.01 and 0.05 mg/kg. researchgate.net
Table 2: Performance of QuEChERS Method for this compound in Soil
| Parameter | Result |
|---|---|
| Matrix | Soil |
| Extraction Method | QuEChERS |
| Analytical Technique | HPLC-UV |
| Mean Recovery | 81% - 92% |
| Method Detection Limit | 0.01 - 0.05 mg kg⁻¹ |
Data from a study validating the QuEChERS method for this compound and s-metolachlor (B166716) in soil. researchgate.net
Ultrasound-Assisted Extraction (UAE) is a modern and efficient "Green Chemistry" technique that uses the energy of ultrasonic waves to enhance the extraction of compounds from a matrix. mdpi.com The process involves acoustic cavitation, which disrupts cell walls and improves solvent penetration, leading to higher extraction yields and shorter processing times. mdpi.com
UAE has been effectively applied for the extraction of this compound from soil samples. nih.govresearchgate.netnih.gov In one study, a UAE method was developed for the simultaneous determination of nine herbicides, including this compound, in soil. researchgate.netnih.gov The optimized method utilized a water:methanol mixture as the extraction solvent at room temperature. researchgate.netnih.gov This UAE-based method demonstrated better efficacy compared to the official EPA microwave-assisted extraction (MAE) methodology, particularly for certain sulfonated herbicides. researchgate.netnih.gov The method was validated, showing good linearity, accuracy with recoveries around 100%, and precision with a relative standard deviation (RSD) below 13%. researchgate.net Another study using sonication microextraction for this compound in soil reported that the resulting chromatograms were very clean, requiring no additional cleanup. nih.gov
Table 3: Optimized UAE Parameters for Herbicide Extraction from Soil
| Parameter | Optimized Condition |
|---|---|
| Extraction Technique | Ultrasound-Assisted Extraction (UAE) |
| Solvent | Water:Methanol mixture |
| Temperature | Room Temperature |
| Final Analysis | LC-MS/MS |
| Accuracy (Recovery) | ~100% |
| Precision (RSD) | < 13% |
Data from a study developing a UAE-LC-MS/MS method for multiclass herbicides in soil. researchgate.net
Solid Phase Extraction (SPE) is a widely adopted technique for the selective extraction and pre-concentration of analytes from liquid samples, particularly water. mdpi.com The method involves passing a liquid sample through a cartridge containing a solid sorbent. The analytes of interest are retained on the sorbent while the matrix passes through. The analytes are then eluted with a small volume of a suitable solvent. nih.gov
SPE is frequently used for the determination of this compound and other triazines in drinking, surface, and wetland water samples. nih.govwho.intacs.orgnih.gov Various sorbents are available, with C18 and polymeric phases like Oasis HLB and MCX being common choices for triazine herbicides. nih.govwho.intacs.orgresearchgate.net A method for analyzing this compound and its metabolites in wetland water used MCX cartridges and achieved recovery efficiencies of 70-80%. acs.orgnih.gov For the analysis of this compound in human urine, Oasis HLB cartridges have been used, demonstrating good recovery. researchgate.net
Table 4: SPE Performance for this compound and its Metabolites in Water
| Parameter | Result |
|---|---|
| Matrix | Wetland Water |
| SPE Cartridge | MCX |
| Recovery Efficiency | 70% - 80% |
| Relative Standard Deviation (RSD) | < 14.6% |
| Limit of Detection (LOD) | 0.01 µg L⁻¹ (for this compound) |
Data from a study on the simultaneous determination of this compound and its metabolites. acs.orgnih.gov
After initial extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the final analysis, damage analytical instruments, or cause ion suppression in mass spectrometry. epa.gov
For relatively clean samples, a separate cleanup procedure may not be required. epa.gov However, for complex matrices, various cleanup strategies are employed. The d-SPE step in the QuEChERS method is itself a cleanup procedure, commonly using sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, and graphitized carbon black (GCB) to remove pigments. iaea.org
For other extraction methods, offline cleanup can be performed using columns packed with materials like Florisil. epa.gov A validated EPA method for triazine pesticides recommends a Florisil column cleanup procedure, where the extract is passed through the column and eluted with specific solvent mixtures to separate the analytes from interferences. epa.gov
More advanced, automated, and highly selective online cleanup techniques have also been developed. One such method combines a restricted access material (RAM) with a molecularly imprinted polymer (MIP). nih.gov The RAM column performs size-exclusion chromatography to remove large matrix molecules, while the MIP column selectively retains the target triazine analytes, allowing all other matrix and non-target compounds to be washed away. nih.gov This automated RAM-MIP online cleanup system can be directly coupled with an HPLC-MS for a rapid and interference-free analysis, with a complete cycle taking less than 15 minutes. nih.gov
Extraction Methods
Chromatographic and Spectrometric Detection Methods
Chromatographic techniques, often coupled with spectrometric detectors, form the cornerstone of this compound analysis. These methods separate this compound from other compounds in a mixture, allowing for its individual detection and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. It involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components in the mixture interact differently with the adsorbent material, causing them to flow at different rates and thus be separated.
HPLC coupled with an Ultraviolet (UV) detector is a common approach for this compound analysis. After separation in the HPLC column, the eluting compounds pass through a UV detector, which measures the absorbance of UV light. This compound absorbs UV light at specific wavelengths, allowing for its detection and quantification. This method has been applied to determine the concentration of this compound and its metabolites in biological samples such as urine and plasma. nih.gov
A more advanced version of UV detection, Diode Array Detection (DAD), allows for the simultaneous monitoring of absorbance across a wide range of UV wavelengths. This provides more comprehensive data, including the UV spectrum of the compound, which aids in its identification. HPLC-DAD methods have been successfully developed and validated for the simultaneous determination of this compound and its major metabolites in water samples from wetlands and in wine. researchgate.nettandfonline.comacs.org These methods often involve a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering substances from the sample matrix before chromatographic analysis. researchgate.nettandfonline.com
Research has demonstrated the effectiveness of HPLC-DAD for analyzing this compound in soil and water. researchgate.netu-szeged.huscispace.com For instance, a method for soil analysis used a C18 column with a mobile phase of ultrapure water and acetonitrile. researchgate.netu-szeged.hu This approach achieved mean recoveries between 81% and 92% and method detection limits ranging from 0.01 to 0.05 mg/kg. researchgate.netu-szeged.hu Another study on water samples reported a limit of detection between 0.02 and 0.45 μg/mL with high linearity. scispace.com In wetland water analysis, a validated HPLC-DAD method after solid-phase extraction showed detection limits of 0.01 µg/L for this compound. acs.org
Table 1: HPLC-DAD Methods for this compound Detection
| Sample Matrix | Key Chromatographic Conditions | Method Performance |
|---|
Micellar Liquid Chromatography (MLC) is a variation of reversed-phase HPLC that uses a mobile phase containing a surfactant at a concentration above its critical micelle concentration. researchgate.net This technique offers advantages such as reduced use of organic solvents, making it a more environmentally friendly option. researchgate.net An MLC method has been developed for the quantification of this compound in wastewater and soil. researchgate.netmedscape.comdntb.gov.ua This method allows for direct injection of water samples and soil extracts (obtained by ultrasonication in the mobile phase), simplifying sample preparation. researchgate.net
The separation is typically achieved on a C18 column using a mobile phase of sodium dodecyl sulfate (a surfactant) and an alcohol like 1-pentanol, buffered to an acidic pH. researchgate.net Detection is performed using UV absorbance. researchgate.net This method has been validated and shown to be reliable for routine analysis with good selectivity, detection limits, and precision. researchgate.net
Table 2: Micellar Liquid Chromatography (MLC) Method for this compound Detection
| Parameter | Wastewater | Soil |
|---|---|---|
| Mobile Phase | 0.07 M Sodium Dodecyl Sulfate / 6% 1-Pentanol, pH 3 researchgate.net | 0.07 M Sodium Dodecyl Sulfate / 6% 1-Pentanol, pH 3 researchgate.net |
| Detection Wavelength | 240 nm researchgate.net | 240 nm researchgate.net |
| Limit of Detection (LOD) | 0.06 mg/L researchgate.net | 0.3 mg/kg researchgate.net |
| Quantitation Range | 0.2–2 mg/L researchgate.net | 1–10 mg/kg researchgate.net |
| Precision (RSD) | <9.4% researchgate.net | <9.4% researchgate.net |
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological assay used to detect the presence of an antigen (in this case, this compound) in a sample. It is a highly sensitive and high-throughput screening method. nih.gov The competitive ELISA is a common format for small molecules like this compound. In this assay, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of specific antibody binding sites, which are typically immobilized on a microtiter plate. cau.ac.kr The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample.
Monoclonal antibodies specific for this compound have been developed to create sensitive and specific ELISA tests. nih.gov Optimization of these assays has led to detection limits as low as 0.14 µg/L. nih.gov ELISA has been noted for its application in pesticide residue analysis due to its sensitivity and ease of use. nih.gov Chemiluminescent immunoassays on multi-spot membrane strips have also been developed for the selective determination of this compound. tandfonline.com
Ion Mobility Spectrometry (IMS)
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. analyticon.euveritasinnovation.com It operates at atmospheric pressure and is known for its rapid analysis times and low detection limits. analyticon.euscielo.org.co In an IMS instrument, the sample is first ionized, and the resulting ions are introduced into a drift tube containing an inert gas and an electric field. analyticon.eu The ions travel through the drift tube at different velocities depending on their mobility, allowing for their separation and subsequent detection. analyticon.eu
While less selective than mass spectrometry, IMS is a powerful tool for the rapid detection of trace amounts of organic compounds, including pesticides. analyticon.eumasatech.eu The development of High-Performance Ion Mobility Spectrometry (HPIMS) has improved the resolution and sensitivity of the technique, making it comparable to HPLC in some aspects. excellims.com IMS has broad applications in environmental monitoring for detecting contaminants in air, water, and soil. masatech.eu
Method Validation and Performance Characteristics
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For this compound analysis, this involves a statistical evaluation of several key performance indicators to ensure the reliability, accuracy, and precision of the results. acs.orgtandfonline.com Validation is typically performed in accordance with established guidelines, such as SANCO/825/00. u-szeged.hu
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. d-nb.info These values are fundamental in determining the sensitivity of a method, particularly for trace-level analysis in environmental matrices.
Several studies have established the LOD and LOQ for this compound using various analytical methods and in different sample types. For instance, a high-performance liquid chromatography (HPLC) method with diode-array detection (DAD) developed for sediment samples determined an LOD of 3.3 ng g⁻¹ for this compound and its metabolites. researchgate.net In soil samples analyzed via HPLC-UV, the LOD was established at 0.010 mg kg⁻¹, with the LOQ at 0.060 mg kg⁻¹. u-szeged.hu For water samples, methods using HPLC-DAD have achieved LODs as low as 0.01 µg L⁻¹. acs.orgnih.gov More sensitive techniques, such as liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS), have yielded even lower limits, with LOQs reported between 2.5 and 7.5 pg mg⁻¹ in hair samples. researchgate.net
The table below summarizes the LOD and LOQ values for this compound from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD | LOQ | Source(s) |
|---|---|---|---|---|
| HPLC-DAD | Wetland Sediment | 3.3 ng g⁻¹ | - | researchgate.net |
| HPLC-UV | Soil | 0.010 mg kg⁻¹ | 0.060 mg kg⁻¹ | u-szeged.hu |
| HPLC-DAD | Wetland Water | 0.01 µg L⁻¹ | - | acs.orgnih.gov |
| HPLC-DAD | Plant Tissue (Typha latifolia L.) | 17 ng g⁻¹ | - | tandfonline.com |
| RP-HPLC | Formulation | 0.09 mg L⁻¹ | 0.389 mg L⁻¹ | ijariit.com |
| LC-MS/MS | Human Hair | - | 2.5 - 7.5 pg mg⁻¹ | researchgate.net |
The validation of an analytical method rigorously assesses its linearity, accuracy, and precision to ensure data quality.
Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument over a specified range. It is typically evaluated by plotting a calibration curve and is considered acceptable when the correlation coefficient (r or r²) is close to 1. Studies consistently report excellent linearity for this compound analysis, with correlation coefficients often exceeding 0.999. u-szeged.huresearchgate.netcabidigitallibrary.org
Accuracy refers to the closeness of the measured value to the true or accepted value. It is often evaluated through recovery studies on spiked samples, where a known amount of the analyte is added to a blank matrix.
Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For this compound, intra- and inter-day RSD values are generally low, often below 15%, indicating good method reproducibility. acs.orgnih.govnih.gov
The table below presents a summary of performance characteristics for this compound analysis from various scientific studies.
Table 2: Linearity, Accuracy, and Precision Data for this compound Analysis
| Analytical Method | Linearity (r²) | Accuracy (% Error) | Precision (% RSD) | Source(s) |
|---|---|---|---|---|
| HPLC-DAD (Sediment) | >0.999 | <10.5% | <8.3% | researchgate.net |
| HPLC-UV (Soil) | 0.9996 | - | 1.23% | u-szeged.hu |
| HPLC-DAD (Water) | - | - | <14.6% | acs.orgnih.gov |
| HPLC-DAD (Plant Tissue) | - | - | <10.5% | tandfonline.com |
| UPLC-PDA (Fertilizer) | >0.9999 | - | - | cabidigitallibrary.org |
| UHPLC-MS/MS (Wastewater) | - | - | <20% | nih.gov |
Recovery efficiency is a key measure of an analytical method's performance, indicating the effectiveness of the extraction process in isolating the target analyte from the sample matrix. Achieving high and consistent recovery is crucial for accurate quantification, especially in complex matrices like soil, sediment, and biological tissues, which contain numerous interfering compounds. nih.gov Methods for this compound often involve a sample preparation step, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to clean up the sample and concentrate the analyte before analysis. tandfonline.comu-szeged.hu
The table below details recovery efficiencies for this compound in various environmental matrices.
Table 3: Recovery Efficiencies of this compound in Various Matrices
| Matrix | Extraction/Analytical Method | Recovery (%) | Source(s) |
|---|---|---|---|
| Wetland Sediment | SPE and HPLC-DAD | 89.3 - 97.9% | researchgate.net |
| Soil | QuEChERS and HPLC-UV | 81 - 92% | u-szeged.huresearchgate.net |
| Wetland Water | SPE and HPLC-DAD | 70 - 80% | acs.orgnih.gov |
| Plant Tissue (Typha latifolia L.) | SPE and HPLC-DAD | 71 - 96% | tandfonline.com |
| Organic Fertilizer | UPLC-PDA | 80.34% | cabidigitallibrary.org |
| Surface & Wastewater | SPE and UHPLC-MS/MS | 70 - 120% | nih.gov |
Environmental Monitoring and Surveillance Strategies
Validated analytical methods are essential components of environmental monitoring and surveillance strategies designed to assess the presence and distribution of this compound in the environment. These programs are often mandated by regulatory bodies to ensure water quality and protect ecosystems and public health. sigmaaldrich.comresearchgate.net
Monitoring strategies often involve the systematic collection of samples from various environmental compartments, including surface water (rivers, lakes), groundwater, and sometimes soil and air. sigmaaldrich.comsigmaaldrich.com In Italy, for example, the National Environmental Protection Agency (ISPRA) conducts monitoring programs for pesticides in surface and groundwater to comply with European Union directives. researchgate.net Analysis of this long-term data helps identify areas with higher contamination levels and temporal trends, providing crucial information for risk management and the implementation of mitigation measures. researchgate.net
In addition to environmental media, biomonitoring is used to assess human exposure. These strategies involve analyzing biological samples, such as urine and hair, for the presence of this compound or its metabolites, like desethylthis compound (B152745). nih.gov Such studies can provide valuable data on short-term (urine) and long-term (hair) exposure in specific populations, such as agricultural workers and rural residents. nih.gov The application of these highly sensitive analytical methods in structured monitoring programs is critical for understanding the environmental behavior of this compound and ensuring the safety of water resources. sigmaaldrich.comsigmaaldrich.com
Broader Academic and Regulatory Perspectives on Terbuthylazine
Comparative Studies with Other Triazine Herbicides (e.g., Atrazine (B1667683), Simazine)
Terbuthylazine, alongside atrazine and simazine (B1681756), belongs to the triazine group of herbicides, all functioning as photosystem II inhibitors to control weeds herts.ac.ukherts.ac.ukherts.ac.ukmade-in-china.com. Comparative studies have evaluated their environmental behavior and herbicidal efficacy.
Environmental Fate: this compound generally exhibits stronger sorption to soils compared to atrazine and simazine apvma.gov.au. Its hydrolytic half-lives also tend to be longer within this series, with reported half-life values ranging from 5 to 116 days, influenced by soil type and temperature apvma.gov.auresearchgate.net. In contrast, atrazine typically has a longer half-life (42–231 days) and lower adsorption, which can lead to its presence in groundwater nih.gov. Simazine is noted for its low solubility in water, at approximately 5 mg/L wikipedia.org.
Efficacy: In terms of weed control, this compound's efficacy against broadleaf weeds is comparable to that of atrazine scielo.brresearchgate.net. It has demonstrated superior control over grasses and Commelina benghalensis in some studies scielo.brresearchgate.net. For instance, in maize, this compound achieved up to 87.5% control for grasses and 91.3% for Commelina benghalensis, outperforming atrazine which showed 76.3% and 82.5% control, respectively scielo.br. For pre-emergence applications in grain sorghum, both this compound and atrazine provided high levels of control (95% or more) for quinoa and crabgrass newprairiepress.org.
Table 1: Comparative Efficacy of this compound vs. Atrazine in Maize (Post-emergence)
| Weed Type / Species | This compound Efficacy (%) scielo.br | Atrazine Efficacy (%) scielo.br |
| Broadleaf Weeds | Up to 93.8 | Up to 93.8 |
| Grasses | Up to 87.5 | Up to 76.3 |
| Commelina benghalensis | Up to 91.3 | Up to 82.5 |
Research on Herbicide Mixture Ecotoxicity and Efficacy
Research into herbicide mixtures involving this compound focuses on optimizing both their environmental impact and their effectiveness against target weeds. A commercial herbicide combining this compound and nicosulfuron (B1678754) demonstrated an antagonistic joint action on the non-target aquatic macrophyte Lemna minor, suggesting a potentially protective environmental effect when compared to individual dosing nih.govresearchgate.net. However, this antagonism extended to the target weed, Portulaca oleracea, indicating that environmentally safe combinations ensuring target efficacy were not readily achieved through this specific mixture ratio nih.govresearchgate.net.
Notably, studies revealed that this compound alone could effectively control P. oleracea at concentrations 10-fold lower than commercially recommended rates, thereby reducing the potential environmental hazard nih.govresearchgate.netresearchgate.netrsc.org. Another investigation involving a mixture of bentazone (B1668011) and this compound found that non-target aquatic and terrestrial organisms exhibited higher sensitivity to this compound than to bentazone rsc.org. In agricultural applications, such as maize and sorghum cultivation, mixtures containing this compound (e.g., with s-metolachlor (B166716) or bromoxynil) have consistently shown high levels of weed control while maintaining good crop selectivity pan.pl.
Development of Environmentally Safer Alternatives and Application Strategies
The environmental concerns associated with this compound, particularly its persistence in soils and high leaching potential, have spurred efforts to develop safer alternatives and refined application strategies researchgate.net. In contexts such as forest weed management, where this compound and hexazinone (B1673222) are commonly used, trials are actively screening new herbicide mixes to identify potential replacements nzffa.org.nz. These include combinations of this compound with other active ingredients like mesotrione (B120641), clopyralid, and triclopyr (B129103) nzffa.org.nz.
Strategies to mitigate the environmental impact of this compound include limiting its usage, such as restricting it to one application per season in mixtures with other active ingredients, and imposing a maximum use rate of 750 g ha⁻¹ in maize and sorghum researchgate.net. Furthermore, in areas identified as vulnerable to groundwater contamination, the use of alternative herbicides is strongly advised over this compound researchgate.net. Promising alternatives for weed control in maize include mixtures such as thiencarbazone-methyl (B109839) + isoxaflutole (B1672639) or s-metolachlor + mesotrione researchgate.net. An innovative approach involves exploring the use of mesotrione, derived from the bottlebrush plant, as a strategy to potentially reduce the required active ingredient of this compound by up to 50% fsc.org.
Regulatory Science and Policy Implications
Scientific Data Requirements for Comprehensive Risk Assessment
A comprehensive risk assessment necessitates a thorough examination of the scientific data supporting a pesticide's registration epa.gov. For this compound, the EPA mandates and reviews studies provided by pesticide producers concerning both human health and environmental effects epa.gov. A key area of data requirement has been the need for further toxicological information to establish substance-specific reference values for its metabolites, particularly those found in groundwater, such as LM2, LM3, LM4, LM5, and LM6 nih.govnih.gov. The European Food Safety Authority (EFSA) concluded that existing toxicological data on these groundwater metabolites were insufficient to determine specific toxicological reference values, which hindered the finalization of consumer risk assessment related to drinking water exposure nih.govnih.gov. While the rapporteur Member State (RMS) had proposed applying the reference values of the parent compound, this compound, to its metabolites, EFSA requested more metabolite-specific data to ensure a robust assessment nih.govnih.gov. The reregistration process itself may also impose requirements for new risk mitigation measures and additional data to validate initial risk assessments epa.govregulations.gov.
International Regulatory Harmonization Efforts
International regulatory harmonization aims to align technical requirements across different regulatory authorities for the development and marketing of products fda.gov. This alignment offers several benefits, including facilitating market access, fostering competition and efficiency, and minimizing redundant testing fda.gov. While specific international harmonization initiatives solely focused on this compound are not extensively detailed in available information, the principles of regulatory harmonization are broadly applicable to pesticide regulation.
In the pharmaceutical sector, organizations like the International Council for Harmonisation (ICH), International Pharmaceutical Regulators Programme (IPRP), and the Pharmaceutical Inspection Co-operation Scheme (PIC/S) actively promote harmonized Good Manufacturing Practice (GMP) standards and regulatory convergence fda.govispe.org. Similarly, the African Medicines Regulatory Harmonization (AMRH) initiative exemplifies regional efforts to enhance regulatory capacity and standardize medicine regulation across African regions, serving as a model for collaborative regulatory frameworks ifpma.orgeuropa.eu. These broader efforts underscore a global trend toward aligning scientific and technical aspects of regulation to ensure efficient and safe product management across national borders, with mutual reliance and recognition being core tenets fda.govispe.org.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying terbuthylazine in environmental and biological samples?
- Gas Chromatography (GLC) with di-n-pentyl phthalate as an internal standard is widely validated for this compound quantification. Baseline separation of peaks (this compound at ~6 min; internal standard at ~8 min) is critical .
- LC/IMS/HRMS is effective for structural confirmation but requires careful validation due to retention time mismatches (e.g., in silico predictions vs. experimental results) . Collaborative studies involving duplicate analyses and electronic peak integration improve reproducibility .
Q. How does this compound’s environmental behavior compare to other triazine herbicides?
- This compound has lower water solubility (8.5 mg/L) and soil persistence than atrazine (33.0 mg/L), with a half-life of 5–116 days depending on soil type and temperature . The European Food Safety Authority (EFSA) classifies it as a groundwater contaminant due to metabolites like this compound-desethyl .
Q. What are the standard laboratory safety protocols for handling this compound?
- Use 12–15 mil butyl rubber gloves (>4-hour breakthrough time) for direct chemical contact and 11–13 mil nitrile gloves (1-hour breakthrough time) for routine handling. Respiratory protection (NIOSH-approved) is required in emergencies .
Q. Which experimental models are used to assess this compound toxicity in aquatic organisms?
- European sea bass (Dicentrarchus labrax) is a model for gill pathology studies, with lesions quantified via multivariate analysis (e.g., epithelial lifting, chloride cell swelling) . Common carp (Cyprinus carpio) is used for early-life-stage toxicity assays, measuring biomarkers like glutathione-S-transferase activity .
Advanced Research Questions
Q. How can multivariate data analysis resolve conflicting results in ecotoxicological studies?
- Multivariate ordination/classification (e.g., ANOVA/regression frameworks) discriminates exposure classes by identifying discriminant pathological features (e.g., pillar cell coarctation in fish gills). This approach accounts for interactions between variables, reducing false-negative interpretations .
Q. What methodological challenges arise in validating this compound retention times across analytical platforms?
- Discrepancies between LC/IMS/HRMS experimental retention times (9.4 min) and in silico predictions (13.7 ± 3.1 min) highlight the need for cross-platform calibration. False-negative assignments can occur if retention time intervals do not overlap .
Q. How do soil organic amendments influence this compound sorption and bioavailability?
- Freundlich isotherm models show increased sorption coefficients (Kf) in soils amended with municipal solid waste (MSW) or poultry manure (PM). For example, Kf values rise from 1.2 (non-amended soil) to 4.7 (MSW-amended) at 50 µg/g concentrations, reducing bioavailability to earthworms (Eisenia fetida) .
Q. What strategies improve the reliability of GIS-based predictions for this compound surface water exposure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
